2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 2-chloro-6-fluorobenzylthio group at position 2, a tetrahydrofuran-2-ylmethyl group at position 3, and an N-propyl carboxamide at position 5. The presence of sulfur (thioether) and fluorine substituents may enhance metabolic stability and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN3O3S/c1-2-10-27-22(30)15-8-9-17-21(12-15)28-24(29(23(17)31)13-16-5-4-11-32-16)33-14-18-19(25)6-3-7-20(18)26/h3,6-9,12,16H,2,4-5,10-11,13-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAJFQHZOXRURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The structural formula of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 510.0 g/mol |
| CAS Number | 1115297-90-9 |
Pharmacological Potential
Research indicates that quinazoline derivatives generally exhibit a range of biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been studied for their potential in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of halogenated groups in quinazolines has been associated with enhanced antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against bacterial pathogens .
- Enzyme Inhibition : Some quinazoline derivatives act as inhibitors for specific enzymes, which could be relevant for therapeutic applications in diseases where such enzymes are overactive .
Case Studies and Research Findings
While specific studies on the biological activity of the compound are scarce, insights can be drawn from related compounds and their biological evaluations.
Anticancer Activity
A study on similar quinazoline derivatives demonstrated significant cytotoxicity against solid tumor cell lines, indicating that the structural features of these compounds play a crucial role in their anticancer properties. The study utilized various assays to evaluate cell viability and apoptosis markers .
Antimicrobial Activity
Research involving other thioether-containing quinazolines has shown that these compounds exhibit varying degrees of antimicrobial activity. For instance, thiosemicarbazone ligands have been reported to possess enhanced antimicrobial properties when complexed with metal ions . This suggests that the thioether linkage in our compound might similarly enhance antimicrobial efficacy.
The proposed mechanisms by which quinazoline derivatives exert their biological effects include:
- Inhibition of Kinases : Many quinazolines act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : The ability to promote programmed cell death is a critical feature for anticancer agents. Quinazolines may activate apoptotic pathways via mitochondrial signaling .
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The presence of the chloro and fluorine substituents may enhance the compound's efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antiviral Properties
Compounds with similar structural motifs have been studied for their antiviral activities, particularly against HIV-1. The fluorine substitution is believed to improve the binding affinity to viral reverse transcriptase, potentially leading to effective inhibition of viral replication .
Antimicrobial Effects
The compound's structural characteristics suggest potential antimicrobial activity. Quinazoline derivatives are known to possess broad-spectrum antibacterial properties, which could be explored further for therapeutic applications against resistant bacterial strains .
Study on Anticancer Activity
A study evaluating a series of quinazoline derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Research on Antiviral Efficacy
In another study focusing on antiviral properties, derivatives containing fluorinated benzyl groups were shown to effectively inhibit HIV replication in vitro. The structure–activity relationship analysis indicated that specific substitutions enhanced antiviral potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : 3,4-Dihydroquinazoline core with a thioether linkage and tetrahydrofuran (THF) side chain.
- Triazole Derivatives (Compounds [7–9] from ) : 1,2,4-Triazole core with sulfonylphenyl and difluorophenyl substituents. These lack the dihydroquinazoline scaffold but share sulfur-containing functional groups (C=S) and halogen substituents (Cl, F) .
- Patent Compound (): Quinazoline derivative with an amino group and THF-carboxamide side chain.
Substituent Analysis
Data Tables
Table 1: Comparative Structural Features
Table 2: Spectral Signatures
Research Findings and Implications
- Structural Uniqueness : The target compound’s combination of a dihydroquinazoline core, thioether linkage, and THF-methyl group distinguishes it from triazole and simpler quinazoline analogs. These features may confer improved pharmacokinetic properties, such as prolonged half-life (THF) and reduced off-target interactions (fluorine) .
- Limitations: No biological activity data for the target compound is provided in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
